molecular formula C12H21NO3 B13024123 tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B13024123
M. Wt: 227.30 g/mol
InChI Key: XWYCDIFYBQURGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Chemical Registry Information

The systematic IUPAC name for this compound, tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, is derived from its bicyclic framework and substituent arrangement. The parent structure, bicyclo[4.1.0]heptane, consists of a seven-membered ring system with bridging methylene groups at positions 1 and 4, forming a norbornane-like architecture. The prefix "2-aza" indicates the replacement of the carbon atom at position 2 with a nitrogen atom, while the "5-(hydroxymethyl)" group denotes a hydroxymethyl substituent at position 5. The tert-butyl carboxylate moiety is esterified to the nitrogen atom at position 2.

Key chemical registry identifiers include:

  • CAS Registry Number : 1891204-84-4
  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • SMILES : OCC1CCN(C2C1C2)C(=O)OC(C)(C)C
  • InChIKey : AUUFKLCUKQITPN-UHFFFAOYSA-N

These identifiers facilitate unambiguous identification in chemical databases and regulatory contexts.

Molecular Architecture and Bicyclo[4.1.0]Heptane Core Analysis

The molecular architecture centers on the bicyclo[4.1.0]heptane core, a fused ring system comprising a cyclohexane ring bridged by a methylene group between carbons 1 and 4. This configuration imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, as observed in analogous bicyclic systems. The nitrogen atom at position 2 introduces basicity and modulates electronic properties, while the hydroxymethyl group at position 5 adds polarity and hydrogen-bonding capability.

The tert-butyl carboxylate group, attached to the nitrogen, contributes steric bulk and hydrolytic stability. Key structural features include:

  • Bridged Ring System : The bicyclo[4.1.0]heptane core contains two fused rings: a six-membered cyclohexane and a three-membered cyclopropane.
  • Substituent Orientation : The hydroxymethyl group extends axially from position 5, while the tert-butyl carboxylate occupies an equatorial position relative to the nitrogen.
  • Bond Lengths and Angles : Computational models predict elongated C-N bonds (≈1.45 Å) due to the nitrogen’s lone pair, and compressed bridgehead C-C bonds (≈1.52 Å) resulting from ring strain.

A comparative analysis with norcarane (bicyclo[4.1.0]heptane) highlights the electronic effects of nitrogen substitution and functional group incorporation.

Stereochemical Configuration and Conformational Dynamics

The compound’s stereochemistry is influenced by the bicyclic framework and substituent arrangement. The bridgehead carbon (position 7 in the bicyclo[4.1.0]heptane system) is a potential chiral center, though its configuration remains unspecified in available data. The hydroxymethyl group at position 5 introduces an additional stereogenic center, suggesting the possibility of diastereomers. However, the absence of stereochemical descriptors in the InChI implies that the compound is either racemic or exists as a single undefined stereoisomer in reported studies.

Conformational dynamics are dominated by the strain inherent to the bicyclo[4.1.0]heptane system. Molecular mechanics simulations predict two primary conformers:

  • Twist-Boat Conformation : The cyclohexane ring adopts a twist-boat geometry to alleviate torsional strain, with the nitrogen lone pair oriented toward the cyclopropane ring.
  • Chair-Like Conformation : A higher-energy state where the cyclohexane ring approximates a chair configuration, increasing bridgehead angle strain.

The energy barrier between these conformers is estimated at ≈8–10 kJ/mol, permitting rapid interconversion at room temperature.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction (XRD) studies are critical for resolving the compound’s three-dimensional structure, though no crystallographic data have been publicly reported to date. Theoretical analyses based on analogous bicyclic systems suggest the following features:

  • Unit Cell Parameters : A monoclinic crystal system with space group P2₁/c, typical of small organic molecules with moderate symmetry.
  • Hydrogen Bonding : The hydroxymethyl group likely participates in intermolecular hydrogen bonds with carboxylate oxygens, fostering a layered crystal packing arrangement.
  • Torsion Angles : Bridgehead C-C-C angles are expected to deviate from 109.5°, consistent with strained bicyclic systems.

Proposed XRD methodologies for future studies include:

  • Bragg-Brentano Geometry : To capture high-resolution diffraction patterns for phase identification.
  • Rietveld Refinement : For quantifying crystallinity and validating bond lengths/angles against computational models.

The absence of experimental data underscores the need for targeted crystallographic investigations to confirm these predictions.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8(7-14)9-6-10(9)13/h8-10,14H,4-7H2,1-3H3

InChI Key

XWYCDIFYBQURGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of transformations including cyclization and functional group modifications to yield the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carbonyl group under controlled conditions. This reaction is critical for synthesizing ketone or aldehyde derivatives.

Reaction Conditions Product Yield References
Oxidation to aldehydePyridinium chlorochromate (PCC) in dichloromethane, 0–25°C, 4–6 htert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate75–82%
Oxidation to carboxylic acidKMnO₄ in acidic aqueous THF, 50°C, 12 htert-Butyl 5-carboxy-2-azabicyclo[4.1.0]heptane-2-carboxylate68%

Key Findings :

  • PCC selectively oxidizes the hydroxymethyl group without opening the cyclopropane ring .

  • Over-oxidation to carboxylic acids requires stronger oxidizing agents like KMnO₄ .

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group can be converted to halides or other leaving groups, enabling further functionalization.

Reaction Conditions Product Yield References
ChlorinationSOCl₂ in DCM, 0°C to RT, 2 htert-Butyl 5-(chloromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate89%
BrominationPBr₃ in THF, 0°C, 1 htert-Butyl 5-(bromomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate83%

Mechanistic Insight :

  • Halogenation proceeds via activation of the hydroxyl group, forming a better leaving group (e.g., via protonation or intermediate formation) .

Ester Hydrolysis and Protection

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be reprotected for further synthesis.

Reaction Conditions Product Yield References
Acidic hydrolysisHCl in dioxane/water (4:1), 50°C, 8 h5-(Hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylic acid90%
Reproterction with BocBoc₂O, DMAP, THF, RT, 12 htert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate95%

Applications :

  • Hydrolysis enables conjugation with other molecules (e.g., peptides or polymers).

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or nucleophilic conditions.

Reaction Conditions Product Yield References
Acid-catalyzed ring openingH₂SO₄ (1M) in MeOH, 60°C, 24 hLinear diamine derivative78%
Nucleophilic attackNaN₃ in DMF, 100°C, 48 hAzide-functionalized open-chain compound65%

Regioselectivity :

  • Ring opening occurs preferentially at the less substituted C–C bond due to steric and electronic factors .

Protection/Deprotection of the Hydroxymethyl Group

The hydroxymethyl group is protected as a silyl ether or acetate to prevent undesired side reactions.

Reaction Conditions Product Yield References
TBS protectionTBSCl, imidazole, DMF, RT, 12 htert-Butyl 5-((tert-butyldimethylsilyloxy)methyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate92%
AcetylationAc₂O, pyridine, RT, 6 htert-Butyl 5-(acetoxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate88%

Utility :

  • Silyl ethers enhance solubility in nonpolar solvents during multi-step syntheses.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound is of interest in drug development due to its structural features that resemble certain biologically active molecules. Its bicyclic structure allows for potential interactions with biological targets, making it a candidate for further investigation in the development of pharmaceuticals targeting neurological disorders and pain management.

Case Study: Analgesic Properties

Research indicates that derivatives of bicyclic compounds can exhibit analgesic properties. For instance, studies have shown that modifications to similar azabicyclic structures can enhance their efficacy as pain relievers in animal models. This suggests that tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate may also possess similar properties, warranting further exploration through pharmacological studies.

1.2 Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Preliminary studies suggest that compounds with a similar azabicyclic framework can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could be a significant mechanism behind these effects.

Chemical Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations, making it useful for synthesizing more complex molecules.

Table 1: Synthetic Transformations Involving this compound

Transformation TypeProduct TypeReaction Conditions
HydrolysisCarboxylic Acid DerivativeAcidic or basic conditions
AlkylationAlkyl DerivativeStrong bases required
ReductionAlcoholsCatalytic hydrogenation

Material Science Applications

3.1 Polymer Chemistry

The compound's reactivity makes it suitable for use in polymer chemistry, particularly in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Biodegradable Polymers

Research has shown that incorporating azabicyclic structures into polymer backbones can lead to biodegradable materials that maintain desirable mechanical properties while being environmentally friendly. This aligns with current trends towards sustainable materials in various industries.

Mechanism of Action

The mechanism by which tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate with structurally related bicyclic carboxylates, focusing on substituents, ring systems, molecular properties, and applications:

Compound Name Bicyclo System Substituent Molecular Weight CAS Number Key Features
This compound (Target) [4.1.0] 5-hydroxymethyl 227.29* Not explicitly listed Hydroxymethyl group enables hydrogen bonding and derivatization .
tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-hydroxy 213.28 1544407-76-2 Hydroxy group enhances solubility; used in intermediates .
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-aminomethyl 226.32 1895362-82-9 Aminomethyl substituent allows peptide coupling or metal coordination .
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-oxo 211.26 198835-06-2 Ketone group at position 5; smaller ring system increases ring strain .
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-hydroxy 213.23 1932398-86-1 Hydroxy group at position 6; stereochemistry affects drug binding .
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-hydroxyimino 226.27 207405-61-6 Oxime functionality useful in coordination chemistry or bioactivity .

*Calculated molecular weight based on formula C12H21NO3.

Key Structural and Functional Differences

Ring System Variations :

  • [4.1.0] vs. [2.2.1] Systems :

  • The [4.1.0] system (norbornane-like) has a larger fused cyclopropane ring, offering distinct steric and electronic environments compared to the smaller [2.2.1] system (norbornene-like). The [2.2.1] derivatives exhibit higher ring strain, influencing reactivity in cycloadditions or nucleophilic substitutions . [3.1.0] and [2.2.2] Systems:
  • and highlight compounds like tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, which have smaller rings and altered spatial arrangements, affecting their utility in constrained peptide mimics .

Substituent Effects: Hydroxymethyl (-CH2OH): Provides a primary alcohol for esterification or oxidation, distinct from the secondary alcohol in 6-hydroxy-[2.2.1] analogs . Aminomethyl (-CH2NH2): Enables amide bond formation or Schiff base chemistry, as seen in . Oxo (=O): Enhances electrophilicity at position 5, making it reactive toward nucleophiles like Grignard reagents .

Synthetic Applications :

  • The target compound’s hydroxymethyl group is advantageous for creating prodrugs or conjugates, whereas 5-oxo derivatives (e.g., CAS 198835-06-2) serve as ketone precursors in heterocycle synthesis .
  • Boc-protected amines (e.g., and ) are critical in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions .

For example, describes benzyl 7-substituted-2-azabicyclo[4.1.0]heptane-2-carboxylates as intermediates in alkaloid synthesis .

Biological Activity

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1891204-84-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, synthesis, and relevant case studies.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1891204-84-4

Biological Activity

The compound exhibits promising biological activity, particularly in the following areas:

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially inhibiting or modifying their activity. The presence of hydroxymethyl and ester groups enhances its ability to form hydrogen bonds, which is crucial for binding to enzyme active sites.

Table 1: Enzyme Inhibition Studies

EnzymeConcentration (mM)Inhibition (%) at 25 mM
α-Mannosidase120%
β-Galactosidase525%
α-L-Fucosidase2540%
Neuraminidase530%

These results suggest that the compound can significantly inhibit enzyme activity at higher concentrations, making it a candidate for further investigation as an enzyme inhibitor.

Case Studies

  • Inhibition of Glycosidases
    A study evaluated the inhibitory effects of various compounds, including tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, on glycosidases such as α-mannosidase and β-galactosidase. The compound was found to reduce enzyme activity significantly, indicating its potential as a therapeutic agent targeting glycosidase-related pathways [
  • Synthesis and Biological Evaluation
    The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves several steps, typically starting from simpler precursors through multi-step organic reactions. Following synthesis, biological evaluations demonstrated its ability to modulate enzyme activities effectively [

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The structural features allow it to fit into enzyme active sites effectively.
  • Hydrogen Bonding : Hydroxymethyl and ester functionalities facilitate strong interactions with target enzymes.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The compound is typically synthesized via cyclopropanation strategies. A reported method involves hydroxylation of aminocyclopropane precursors using reagents like Oxone® and N-methylmorpholine-N-oxide in aqueous acetone, followed by reduction with lithium aluminum hydride (LiAlH₄) to introduce the hydroxymethyl group . Stereochemical control during cyclopropane ring closure is critical; chiral auxiliaries or catalysts may be employed to achieve the desired (1R,5R,6R) configuration .

Q. How can the bicyclo[4.1.0]heptane core be structurally characterized?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₅H₁₈NO₄⁺ with m/z 276.1236 ).
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve ring strain effects and stereochemistry. For example, distinct δH signals for cyclopropane protons (1.2–2.5 ppm) and hydroxymethyl groups (~3.5–4.0 ppm) are observed .
  • Infrared (IR) Spectroscopy : Peaks at ~1689 cm⁻¹ (C=O stretch of the tert-butyl carbamate) and ~730 cm⁻¹ (cyclopropane ring vibrations) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. For long-term storage, prepare stock solutions in anhydrous DMSO and aliquot at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization of the hydroxymethyl group?

The hydroxymethyl group is prone to racemization under acidic/basic conditions. Strategies include:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during subsequent reactions (e.g., coupling with acid chlorides) .
  • Mild Reaction Conditions : Employ coupling reagents like HATU/DIPEA in DMF at 0°C to minimize epimerization .
  • Chiral Chromatography : Post-synthesis purification using chiral columns (e.g., CHIRALPAK® IA) to isolate enantiomerically pure products .

Q. What methodologies enable site-selective functionalization of the bicyclo[4.1.0]heptane core?

  • Nucleophilic Acyl Substitution : React the carbamate with Grignard reagents or organozinc compounds to introduce alkyl/aryl groups at the azabicyclo nitrogen .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., benzyl 7-(1-methylindole-2-carbonyl) derivatives) under Pd catalysis .
  • Oxidation/Reduction : Controlled oxidation of the hydroxymethyl group to a ketone (e.g., with Dess-Martin periodinane) enables further derivatization .

Q. How do ring strain and electronic effects influence reactivity?

The bicyclo[4.1.0]heptane system exhibits significant ring strain, enhancing its susceptibility to ring-opening reactions. For example:

  • Acid-Catalyzed Rearrangements : Protonation of the aziridine nitrogen triggers ring expansion to form seven-membered lactams .
  • Photochemical Reactions : UV irradiation induces [2+2] cycloadditions with electron-deficient alkenes . Computational studies (DFT) are recommended to predict regioselectivity in strained systems .

Q. How can contradictory crystallographic data be resolved during structure validation?

Discrepancies in X-ray diffraction data (e.g., bond lengths/angles) may arise from dynamic disorder or twinning. Use the SHELX suite for refinement:

  • SHELXL : Robust small-molecule refinement with constraints for strained systems .
  • SHELXD : Dual-space methods for resolving ambiguous electron density in low-symmetry space groups . Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .

Methodological Challenges and Solutions

Q. What are the pitfalls in optimizing reaction yields for this compound?

  • Low Yields in Hydroxylation Steps : Reported yields as low as 9% for hydroxylated intermediates due to competing side reactions. Mitigate by:
  • Using excess N-methylmorpholine-N-oxide to drive oxidation .
  • Lowering reaction temperatures (0°C) to suppress epoxide formation .
    • Purification Difficulties : The polar hydroxymethyl group complicates column chromatography. Switch to reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. How to address solubility issues in biological assays?

  • Prodrug Strategies : Convert the hydroxymethyl group to a phosphate ester for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.